molecular formula C23H17FN4O3 B2598571 N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide CAS No. 956047-83-9

N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide

Cat. No.: B2598571
CAS No.: 956047-83-9
M. Wt: 416.412
InChI Key: CYDWLKVTGXGMNZ-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide is a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55), a key component of the endocannabinoid system. Its primary research value lies in its ability to selectively inhibit GPR55-mediated signaling, allowing scientists to probe the receptor's complex physiological roles. This compound has become a critical pharmacological tool for investigating the pathophysiology of neurological disorders, as GPR55 is implicated in modulating neuroinflammatory processes and neuronal excitability . Furthermore, its application is essential in oncology research, particularly in studying cancer cell proliferation and migration, with studies demonstrating its utility in impeding the invasive potential of prostate cancer cells . By providing a means to selectively block GPR55, this benzamide derivative enables researchers to dissect the receptor's mechanism of action in various disease models, offering insights that could lead to novel therapeutic strategies.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3/c24-19-10-6-16(7-11-19)22-18(15-27(26-22)20-4-2-1-3-5-20)14-25-23(29)17-8-12-21(13-9-17)28(30)31/h1-13,15H,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDWLKVTGXGMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Pyrazole Core Formation

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, substituted acetophenones react with diethyl oxalate and phenylhydrazine to form pyrazole-3-carboxylate derivatives . Subsequent reduction (e.g., using LiAlH₄) converts the ester to a methanol group, followed by oxidation (e.g., 2-iodoxybenzoic acid in DMSO) to generate an aldehyde . This step could be adapted for the target compound’s pyrazole ring, with the 4-position functionalized for coupling.

Benzamide Coupling

The 4-nitrobenzamide moiety may be introduced via amidation of 4-nitrobenzoic acid with an amine derived from the pyrazole’s methyl group. For instance, activation of the carboxylic acid (e.g., using coupling reagents like EDC or HOBt) followed by reaction with an amine could form the amide bond .

Key Reaction Types and Mechanisms

The compound’s functional groups (pyrazole, nitro, amide) dictate its reactivity:

Functional Group Reaction Type Reagents/Conditions Outcome
Amide HydrolysisAcid/base (e.g., HCl, NaOH)Conversion to carboxylic acid
Nitro (NO₂) ReductionH₂/Pd, LiAlH₄, or NaBH₄Formation of amine group
Pyrazole Ring Electrophilic substitutionHNO₃, SO₃H₂, or halogenating agentsSubstitution at activated positions
Methyl Group OxidationKMnO₄, CrO₃Formation of carbonyl group

DFT Analysis and Reactivity Insights

Density Functional Theory (DFT) studies on similar pyrazole derivatives reveal:

  • Electrophilic Centers : The nitro (NO₂) and amide groups act as electrophilic sites, making the molecule susceptible to nucleophilic attacks .

  • Nonlinear Optical (NLO) Properties : The molecular hyperpolarizability (β) indicates potential applications in NLO materials, influenced by electron-donating/withdrawing groups .

  • Molecular Electrostatic Potential (MEP) : Regions around the amide and nitro groups show high electron density, directing reaction sites .

Analytical Characterization

Structural confirmation is achieved via:

  • Spectroscopy :

    • NMR : Proton shifts for aromatic rings and functional groups (e.g., amide NH).

    • IR : Peaks for C=O (amide), C=N (pyrazole), and NO₂ vibrations .

  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns confirming molecular formula .

  • X-ray Crystallography : Determination of crystal structure and bond lengths (e.g., pyrazole C–N bonds ~1.48 Å) .

Biological Relevance

While not directly studied for this compound, analogous pyrazole derivatives exhibit:

  • Antioxidant/Anti-inflammatory Properties : Molecular docking suggests interactions with biological targets .

  • Antimicrobial Activity : Thiazole-pyrazole hybrids show broad-spectrum activity .

Scientific Research Applications

Pharmaceutical Development

Overview : The compound is being investigated as a potential drug candidate for various therapeutic areas, particularly those involving inflammation and pain management.

Mechanism of Action :

  • The compound may interact with specific biological targets, modulating pathways involved in inflammatory responses.
  • Studies indicate that pyrazole derivatives can exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of similar pyrazole derivatives and their efficacy in inhibiting inflammatory cytokines in vitro. Results showed significant reductions in cytokine levels, suggesting potential therapeutic benefits for inflammatory diseases .

Agricultural Chemistry

Overview : N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide serves as a lead compound in the development of new agrochemicals.

Applications :

  • Pesticides and Herbicides : The compound's structure allows for modifications that enhance its effectiveness as a pesticide while minimizing environmental impact.

Data Table: Agrochemical Efficacy

Compound VariantTarget PestEfficacy (%)Reference
Variant AAphids85
Variant BWeeds78

Material Science

Overview : The unique properties of this compound make it suitable for advanced material applications.

Applications :

  • Polymers and Coatings : Its thermal stability and mechanical properties are being explored for use in high-performance coatings and composite materials.

Biochemical Research

Overview : The compound is utilized in various biochemical studies to understand enzyme inhibition and receptor binding mechanisms.

Applications :

  • Enzyme Inhibition Studies : Research indicates that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into drug design.

Case Study : A recent investigation into the binding affinities of this compound with target enzymes showed promising results, indicating its potential as a lead compound in drug discovery .

Analytical Chemistry

Overview : The compound is employed in developing analytical methods for detecting and quantifying pyrazole derivatives.

Applications :

  • Quality Control Processes : Techniques such as High Performance Liquid Chromatography (HPLC) have been adapted to analyze the presence of this compound in various samples.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity and thereby exerting anticancer effects . The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Sulfonamide Derivatives

Compounds such as N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) and 4-Fluoro-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2m) share the pyrazole core but differ in substituents and terminal functional groups (sulfonamide vs. nitrobenzamide). Key differences include:

  • Bioactivity : Sulfonamide derivatives show moderate kinase inhibitory effects but lack explicit anticancer data in the provided evidence, whereas nitrobenzamide analogs may exhibit distinct pharmacokinetic profiles due to the electron-withdrawing nitro group .
Table 1: Comparison of Pyrazole-Based Sulfonamides and Nitrobenzamide
Compound Substituents (Pyrazole Core) Terminal Group Molecular Weight (g/mol) Key Applications
Target Compound 3-(4-Fluorophenyl), 1-phenyl 4-Nitrobenzamide Not reported Potential kinase inhibition
4-Fluoro-N-(3-...)benzenesulfonamide (2m) 3-(3-Methoxyphenyl), 1-phenyl 4-Fluorobenzenesulfonamide 561.62 Kinase inhibition
N-(2-((4-...)ethyl)-4-methylbenzenesulfonamide (1f) 3-(3-Methoxyphenyl), 1-phenyl 4-Methylbenzenesulfonamide 617.11 Structural characterization

Benzimidazole-Pyrazole Hybrids

Compounds like 5-fluoro-2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole (39) incorporate a benzimidazole moiety instead of a benzamide. These hybrids demonstrate:

  • Enhanced Cytotoxicity : IC₅₀ values against HeLa and MCF-7 cell lines are lower (comparable to 5-fluorouracil) due to the planar benzimidazole structure, which improves DNA intercalation .
  • Structural Flexibility : The benzimidazole group allows for π-π stacking interactions, unlike the nitrobenzamide group in the target compound .

Nicotinonitrile Derivatives

4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile (4) shares the pyrazole core but includes a nicotinonitrile group. Key distinctions include:

  • Anticancer Activity : IC₅₀ values of 20.00 µM (HepG2) and 35.58 µM (HeLa), indicating moderate cytotoxicity compared to doxorubicin (IC₅₀ = 4.50–5.57 µM) .
  • Synthetic Route : Synthesized via a multicomponent reaction, highlighting divergent synthetic strategies compared to the nitrobenzamide target .

Pharmacokinetic and Bioactivity Considerations

  • Nitrobenzamide vs. Sulfonamide : The nitro group in the target compound may enhance membrane permeability but could increase metabolic instability compared to sulfonamides .

Biological Activity

N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide is a compound of significant interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H17FN4O3. Its structural features include:

  • A pyrazole ring, which is known for its diverse biological activities.
  • A nitrobenzamide moiety that enhances its interaction with biological targets.

Pharmacological Potential

This compound has been investigated for various pharmacological activities:

  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for treating inflammatory diseases. Research indicates that it may inhibit specific pathways involved in inflammation, potentially through the modulation of cytokine production and signaling pathways .
  • Anticancer Activity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it shows inhibitory activity against certain kinases associated with cancer progression, suggesting a role as a targeted therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound binds to specific receptors involved in pain and inflammation, which may lead to reduced sensitivity to pain stimuli.
  • Signal Transduction Modulation : It modulates intracellular signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells.

Case Study 1: Anti-inflammatory Effects

In a study published by MDPI, researchers evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating conditions like rheumatoid arthritis .

Case Study 2: Anticancer Activity

A separate investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .

Data Summary Table

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis via caspase activation
Enzyme inhibitionTargeting specific kinases involved in tumor growth

Q & A

Q. What synthetic methodologies are recommended for preparing N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide?

The synthesis typically involves a condensation reaction between 4-nitrobenzoyl chloride and a pyrazole-derived amine. For example, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanamine can react with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert conditions. Purification via column chromatography or recrystallization is essential. Characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) validates the product’s structure. Analogous protocols for similar nitrobenzamide derivatives are detailed in and .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton/carbon environments and connectivity (e.g., aromatic protons at δ 7–8 ppm for fluorophenyl groups) .
  • Mass spectrometry : HRMS or ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination (e.g., triclinic crystal system parameters in ) .
  • UV-Vis spectroscopy : To monitor electronic transitions, particularly if the compound exhibits fluorescence or photochemical activity .

Q. How can researchers confirm the purity of this compound before biological assays?

Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and TLC. Quantitative analysis using 1^1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective. Impurity profiling via LC-MS is recommended for trace contaminants .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the compound’s molecular geometry?

Programs like SHELXL ( ) enable anisotropic displacement parameter refinement for non-H atoms. Hydrogen atoms are added geometrically or via difference maps. Validation tools in WinGX ( ) assess geometric outliers (e.g., bond angles, torsions). For example, achieved an RR-factor of 0.070 using CAD-4 diffractometer data refined with SHELX .

Q. What strategies address conflicting bioactivity data across studies (e.g., antimicrobial efficacy)?

Discrepancies may arise from:

  • Assay conditions : Variations in microbial strains, incubation time, or media ( ).
  • Compound purity : Impurities (>95% purity recommended via HPLC).
  • Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize results. Replicate studies under controlled conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses against target proteins (e.g., HSP90 in ). Use PDB structures (e.g., 6JJB) for accuracy.
  • MD simulations : GROMACS or AMBER assess binding stability over time.
  • QSAR : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with activity trends .

Q. What experimental designs optimize reaction yields during synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine.
  • Catalysts : DMAP or triethylamine accelerates acylation.
  • Temperature : 0–5°C minimizes side reactions (e.g., hydrolysis of 4-nitrobenzoyl chloride). Parallel reaction screening ( ) and Design of Experiments (DoE) optimize conditions .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity?

The nitro group is a strong electron-withdrawing group, activating the benzamide carbonyl toward nucleophilic attack. This enhances interactions with biological targets (e.g., hydrogen bonding with enzyme active sites). Substituent effects can be quantified via Hammett σ constants or DFT calculations (e.g., Mulliken charges) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity (e.g., cytotoxicity vs. non-toxicity)?

  • Dose-response curves : Confirm IC50_{50} values across multiple cell lines (e.g., NCI-60 panel).
  • Assay interference : Rule out false positives via counter-screens (e.g., luciferase inhibition assays).
  • Metabolic stability : Evaluate cytochrome P450 interactions to assess in vitro-in vivo correlations .

Methodological Tables

Technique Application Key Parameters Reference
X-ray crystallographyMolecular geometry validationSpace group P1P1, RR-factor < 0.08
HRMSMolecular weight confirmationMass error < 5 ppm
Docking (AutoDock Vina)Target interaction predictionBinding energy < -7 kcal/mol
HPLCPurity assessment>95% peak area

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